molecular formula C7H18Cl2N2 B8223971 6,6-Dimethylpiperidin-3-amine dihydrochloride

6,6-Dimethylpiperidin-3-amine dihydrochloride

Cat. No.: B8223971
M. Wt: 201.13 g/mol
InChI Key: RQONNEOLTVCZGY-UHFFFAOYSA-N
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Description

6,6-Dimethylpiperidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylpiperidin-3-amine dihydrochloride typically involves the reaction of 6,6-dimethylpiperidin-3-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process may involve the use of solvents such as toluene and reagents like triethylamine (NEt3) and titanium tetrachloride (TiCl4) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

6,6-Dimethylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6,6-Dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethylpiperidin-3-amine dihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

6,6-dimethylpiperidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(8)5-9-7;;/h6,9H,3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQONNEOLTVCZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CN1)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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